3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide
CAS No.: 2193064-98-9
Cat. No.: VC6800363
Molecular Formula: C5H10O3S
Molecular Weight: 150.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2193064-98-9 |
|---|---|
| Molecular Formula | C5H10O3S |
| Molecular Weight | 150.19 |
| IUPAC Name | (3-methyl-1,1-dioxothietan-3-yl)methanol |
| Standard InChI | InChI=1S/C5H10O3S/c1-5(2-6)3-9(7,8)4-5/h6H,2-4H2,1H3 |
| Standard InChI Key | ZLWCNIPDBULMMA-UHFFFAOYSA-N |
| SMILES | CC1(CS(=O)(=O)C1)CO |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, (3-methyl-1,1-dioxothietan-3-yl)methanol, reflects its core structure: a thietane ring (a four-membered cyclic sulfide) oxidized to a 1,1-dioxide, with a hydroxymethyl (-CHOH) and a methyl (-CH) group bonded to the same carbon atom at position 3. The sulfone groups introduce significant polarity, while the hydroxymethyl moiety enhances solubility in protic solvents. The SMILES notation CC1(CS(=O)(=O)C1)CO succinctly encodes this arrangement, confirming the stereoelectronic environment.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 150.19 g/mol | |
| IUPAC Name | (3-methyl-1,1-dioxothietan-3-yl)methanol | |
| CAS Registry Number | 2193064-98-9 |
Synthetic Methodologies
General Approaches to Thietane Synthesis
Thietanes are commonly synthesized via nucleophilic ring-opening reactions of strained three-membered heterocycles (e.g., epoxides or aziridines) followed by intramolecular cyclization . For example, chloromethyloxirane derivatives react with hydrogen sulfide () under basic conditions to form thietane-3-ols through a sequence of nucleophilic attack and proton transfer . Similar strategies could theoretically be adapted to introduce hydroxymethyl and methyl groups at the 3-position.
Hypothetical Pathway for 3-(Hydroxymethyl)-3-methylthietane 1,1-Dioxide
A plausible route involves:
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Epoxide Formation: Reacting a substituted allylic alcohol with an oxidizing agent to form a methyl-substituted epoxide.
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Thiolate Cyclization: Treating the epoxide with a thiolate nucleophile to induce ring-opening and subsequent cyclization, forming the thietane ring.
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Oxidation: Converting the sulfide to a sulfone using a strong oxidizing agent like or .
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Functionalization: Introducing the hydroxymethyl group via alkyne hydration or reduction of a carbonyl intermediate.
Physicochemical Properties
Table 2: Comparative Data for Analogous Compounds
| Compound | Density (g/cm³) | Boiling Point (°C) | Reference |
|---|---|---|---|
| Dihydro-3(2H)-thiophenone 1,1-dioxide | 1.5 | 393.3 | |
| 3-(Hydroxymethyl)-4-methylthiomorpholine 1,1-dioxide | N/A | N/A |
Research Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: Current methods for thietane synthesis often suffer from low yields or harsh conditions. Developing catalytic asymmetric routes remains a challenge .
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Biological Profiling: No studies have evaluated the toxicity, pharmacokinetics, or bioactivity of this compound.
Promising Avenues
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